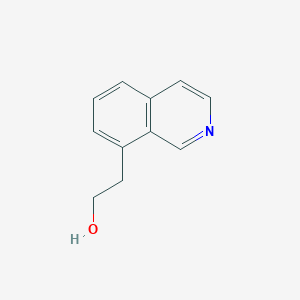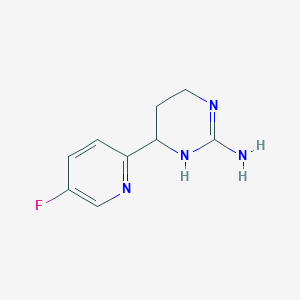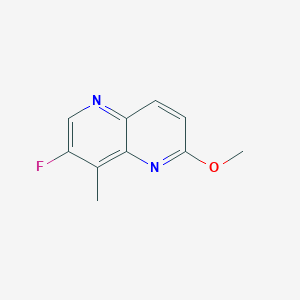![molecular formula C8H17N3O B13076482 1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminocyclobutyl)methyl]-3-ethylurea typically involves the reaction of 1-aminocyclobutane with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction can produce amine derivatives .
科学研究应用
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(1-Aminocyclobutyl)methyl]-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
相似化合物的比较
Similar Compounds
1-[(1-Aminocyclobutyl)methyl]-3-ethyl-3-methylurea: Similar in structure but with an additional methyl group.
1-((3-Aminocyclobutyl)methyl)-3-(tert-butyl)urea: Contains a tert-butyl group instead of an ethyl group.
Uniqueness
1-[(1-Aminocyclobutyl)methyl]-3-ethylurea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H17N3O |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-[(1-aminocyclobutyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-7(12)11-6-8(9)4-3-5-8/h2-6,9H2,1H3,(H2,10,11,12) |
InChI 键 |
YVLGZMNCQZLBET-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NCC1(CCC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


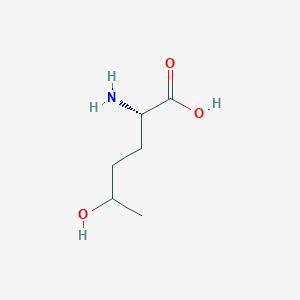
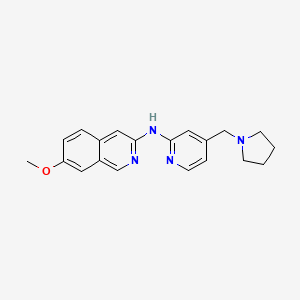
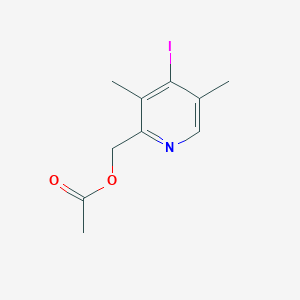
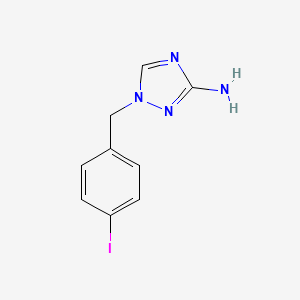
![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
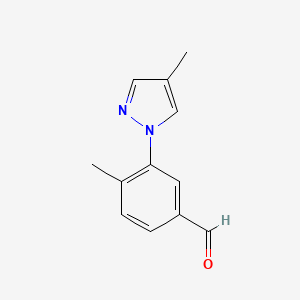
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)
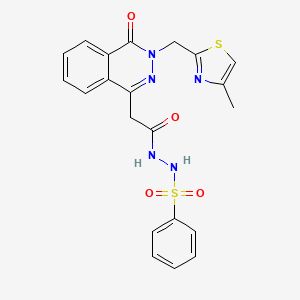
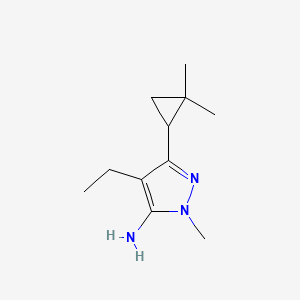
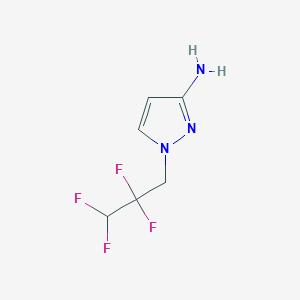
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
